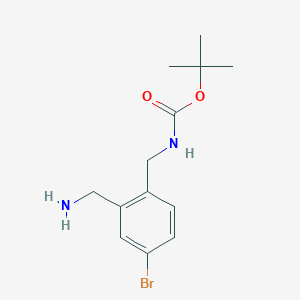

Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate is an organic compound that features a tert-butyl group, an aminomethyl group, and a bromobenzylcarbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate typically involves multi-step organic reactions. One common method includes the protection of an amine group using tert-butyl carbamate, followed by bromination and subsequent functionalization to introduce the aminomethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or nitriles.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in probing biochemical pathways .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators of biological pathways, offering potential in drug development .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings .

Wirkmechanismus

The mechanism of action of tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the bromobenzylcarbamate moiety can participate in covalent modifications. These interactions can modulate the activity of target proteins and influence biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

- Tert-butyl 2-(aminomethyl)-4-fluorobenzylcarbamate

- Tert-butyl 2-(aminomethyl)-4-iodobenzylcarbamate

Uniqueness

Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. This uniqueness can be exploited in selective synthesis and targeted biological applications .

Biologische Aktivität

Tert-butyl 2-(aminomethyl)-4-bromobenzylcarbamate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C13H18BrN1O2

- Molecular Weight : Approximately 303.19 g/mol

This compound features a tert-butyl group, a bromobenzyl moiety, and an aminomethyl side chain, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK2, a key regulator in the cell cycle. Inhibition of CDK2 can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Antimicrobial Activity : The presence of the carbamate group suggests potential antibacterial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown:

- IC50 Values : Compounds structurally related to this carbamate exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, derivatives of similar structure showed IC50 values as low as 0.019 μM against CDK2 .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 1.56 µg/ml against Staphylococcus epidermidis to lower values against other pathogens . While specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.

Case Studies and Research Findings

- CDK Inhibition Studies : A study on structurally similar compounds revealed that modifications to the bromobenzyl moiety significantly affect CDK inhibition. The introduction of bulky groups reduced activity, indicating the importance of structural optimization for enhancing biological efficacy .

- Antimicrobial Testing : A feasibility study involving carbamate derivatives highlighted their ability to target bacterial membranes effectively. Compounds with similar functionalities demonstrated selective toxicity towards bacterial cells while sparing mammalian cells .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Anticancer |

| Compound A (related structure) | 0.019 | CDK2 Inhibition |

| Compound B (related structure) | 1.56 | Antimicrobial (Staphylococcus epidermidis) |

Eigenschaften

CAS-Nummer |

885269-64-7 |

|---|---|

Molekularformel |

C13H19BrN2O2 |

Molekulargewicht |

315.21 g/mol |

IUPAC-Name |

tert-butyl N-[[2-(aminomethyl)-4-bromophenyl]methyl]carbamate |

InChI |

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-11(14)6-10(9)7-15/h4-6H,7-8,15H2,1-3H3,(H,16,17) |

InChI-Schlüssel |

PCVVVRABWXFYJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.